![molecular formula C8H19ClN2O2S B1371208 N-[1-(aminomethyl)cyclohexyl]methanesulfonamide hydrochloride CAS No. 1171503-08-4](/img/structure/B1371208.png)
N-[1-(aminomethyl)cyclohexyl]methanesulfonamide hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(aminomethyl)cyclohexyl]methanesulfonamide hydrochloride typically involves the reaction of cyclohexylamine with formaldehyde and methanesulfonyl chloride. The process can be summarized in the following steps:
Formation of Intermediate: Cyclohexylamine reacts with formaldehyde to form N-(aminomethyl)cyclohexylamine.
Sulfonamide Formation: The intermediate then reacts with methanesulfonyl chloride to form N-[1-(aminomethyl)cyclohexyl]methanesulfonamide.
Hydrochloride Formation: Finally, the sulfonamide is treated with hydrochloric acid to obtain this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Typically, the reactions are carried out in controlled environments with precise temperature and pH conditions to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-[1-(aminomethyl)cyclohexyl]methanesulfonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-[1-(aminomethyl)cyclohexyl]methanesulfonamide hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(aminomethyl)cyclohexyl]methanesulfonamide hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or experimental outcomes .
Comparison with Similar Compounds
Similar Compounds
- N-(cyclohexylmethyl)methanesulfonamide
- N-(aminomethyl)cyclohexylamine
- Methanesulfonamide derivatives
Uniqueness
N-[1-(aminomethyl)cyclohexyl]methanesulfonamide hydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it valuable for various research applications .
Properties
IUPAC Name |
N-[1-(aminomethyl)cyclohexyl]methanesulfonamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2S.ClH/c1-13(11,12)10-8(7-9)5-3-2-4-6-8;/h10H,2-7,9H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PROJKJACUBBVBR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1(CCCCC1)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.77 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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